molecular formula C20H28O3 B164797 Conifegrol CAS No. 129350-09-0

Conifegrol

Cat. No. B164797
M. Wt: 316.4 g/mol
InChI Key: UJQXYSRVSXKEES-YIERNNEGSA-N
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Description

Conifegrol is a sesquiterpenoid isolated from the root of Ligularia duciformis .


Synthesis Analysis

The biocatalytic production of Conifegrol has been demonstrated directly from lignocellulosic biomass. The process involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid with feruloyl esterase (XynZ), carboxylic acid reductase (CAR), and aldo-keto reductase (AKR). This whole cell catalytic cascade achieved equivalent release of ferulic acid from lignocellulose compared to alkaline hydrolysis, and also displayed efficient conversion of ferulic acid to Conifegrol .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Conifegrol involves the release and conversion of ferulic acid from lignocellulosic biomass using a whole cell catalytic cascade .


Physical And Chemical Properties Analysis

Conifegrol is a solid substance with a molecular weight of 316.43 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Summary of the Application

Conifegrol is used in the sustainable production of fine chemicals and biofuels from renewable biomass, offering a potential alternative to the continued use of finite geological oil reserves . This is part of a broader effort to develop alternative biorefinery processes that can compete with current petrochemical refinery processes .

Methods of Application or Experimental Procedures

The production of conifegrol involves a biocatalytic treatment of lignocellulose to release and convert ferulic acid with feruloyl esterase (XynZ), carboxylic acid reductase (CAR), and aldo-keto reductase (AKR) . This whole cell catalytic cascade not only achieves equivalent release of ferulic acid from lignocellulose compared to alkaline hydrolysis but also displays efficient conversion of ferulic acid to coniferol .

Results or Outcomes

This system represents a consolidated biodegradation–biotransformation strategy for the production of high-value fine chemicals from waste plant biomass . It offers the potential to minimize environmental waste and add value to agro-industrial residues .

Safety And Hazards

Conifegrol is classified as very toxic to aquatic life with long-lasting effects. It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXYSRVSXKEES-YIERNNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347685
Record name O-Geranylconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Geranylconiferyl alcohol

CAS RN

129350-09-0
Record name O-Geranylconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Geranylconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129350-09-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Jen, IL Tsai, DJ Horng, IS Chen - Journal of natural products, 1993 - ACS Publications
… ] [1] and conifegrol {[trans4-(3,7-dimethylocta-2,6-dienyl)-3methoxy]phenyl-2-propen-l-ol} [2], … The ms fragmentation of conifegrol [2] was characteristic of a coniferyl alcohol with a parent …
Number of citations: 25 pubs.acs.org

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